![molecular formula C8H6Cl2O2S B2369538 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid CAS No. 17231-93-5](/img/structure/B2369538.png)
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid
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Overview
Description
“2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 17231-93-5 . It has a molecular weight of 237.11 . The IUPAC name for this compound is [(3,5-dichlorophenyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid” is 1S/C8H6Cl2O2S/c9-5-1-6 (10)3-7 (2-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12)
. This code provides a specific representation of the molecular structure of the compound.
Scientific Research Applications
Synthesis and Chemiluminescence
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid plays a role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes, stable at room temperature, are used for base-induced chemiluminescence, emitting light at specific wavelengths when decomposed in DMSO (Watanabe et al., 2010).
Pharmacological Evaluation and Molecular Docking
A study focused on synthesizing and evaluating the pharmacological properties of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. This research revealed that these compounds are potential antibacterial agents against various bacterial strains and moderate inhibitors of the α-chymotrypsin enzyme. The compounds also showed lower cytotoxicity, indicating potential in medical applications (Siddiqui et al., 2014).
Spectrophotometric Determination in Agriculture
The compound is integral in the spectrophotometric determination of herbicides, particularly 2,4-dichlorophenoxy acetic acid, a widely used agricultural herbicide. This method, based on base hydrolysis, is simpler and faster than traditional chromatographic methods, proving its efficacy in agricultural applications (Shah et al., 2006).
Chemical Synthesis and Transformation
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is used in various chemical syntheses and transformations. For instance, it plays a role in the synthesis of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, demonstrating its versatility in organic chemistry (Nedolya et al., 2018).
Inhibitory Studies and Complex Formation
The compound is used in synthesizing dinuclear cobalt and nickel complexes with mercaptoacetic acid substituted 1,2,4-triazole ligands. These complexes exhibit strong urease inhibition activities, suggesting potential applications in biochemistry and pharmacology (Fang et al., 2019).
Molecular Complex Characterization
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is also involved in the characterization of molecular complexes of 1,4-naphthoquinone derivatives. This research aids in understanding the molecular structures and interactions in these complexes, contributing to fields like molecular chemistry and material science (Singh & Baruah, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNOVSDQXAGDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid |
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